Ardisiaquinone A

Catalog No.
S620321
CAS No.
18799-05-8
M.F
C30H40O8
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ardisiaquinone A

CAS Number

18799-05-8

Product Name

Ardisiaquinone A

IUPAC Name

2-hydroxy-3-[(Z)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C30H40O8

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C30H40O8/c1-37-25-19-23(31)27(33)21(29(25)35)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-22-28(34)24(32)20-26(38-2)30(22)36/h3-4,19-20,33-34H,5-18H2,1-2H3/b4-3-

InChI Key

RSYDDJMZYDRCOF-ARJAWSKDSA-N

SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

Synonyms

ardisiaquinone A

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\CCCCCCCC2=C(C(=O)C=C(C2=O)OC)O)O

The exact mass of the compound Ardisiaquinone A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ardisiaquinone A is a naturally occurring compound isolated from the plant species Ardisia sieboldii. It belongs to a class of compounds known as alkylbenzoquinones, which are characterized by their unique structure consisting of two variably substituted 1,4-benzoquinone units linked by a long alkyl or alkenyl chain. This compound has garnered attention due to its significant biological activities and potential applications in medicinal chemistry.

, primarily due to its quinone structure. Key reactions include:

  • Oxidation: Ardisiaquinone A can undergo oxidation, leading to the formation of different quinone derivatives. This property is significant in understanding its reactivity and potential transformations in biological systems.
  • Reduction: The compound can be reduced to form hydroquinone derivatives, which may exhibit different biological properties compared to their oxidized forms .
  • Nucleophilic Addition: The electrophilic nature of the quinone moiety allows for nucleophilic attack by various nucleophiles, facilitating the synthesis of more complex molecules .

Ardisiaquinone A exhibits notable biological activities, particularly as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. Studies have shown that it can significantly inhibit the production of leukotrienes, which are mediators of inflammation . Additionally, it has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound also possesses antimicrobial properties, making it a candidate for further research in pharmacology and therapeutic applications .

The total synthesis of Ardisiaquinone A has been achieved through several methods. One notable approach involves:

  • Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups.
  • Key Steps: The synthesis typically involves multiple steps including:
    • Formation of the quinone structure through oxidation reactions.
    • Coupling reactions to link the two benzoquinone units.
    • Final modifications to achieve the desired alkyl or alkenyl chain length .

This synthetic route not only provides Ardisiaquinone A but also contributes to the understanding of quinone chemistry and its derivatives.

Ardisiaquinone A has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a lead compound for developing anti-inflammatory and anticancer drugs.
  • Chemical Research: It serves as a model compound for studying quinone chemistry and mechanisms of action in biological systems.
  • Natural Product Chemistry: Its isolation and characterization contribute to the understanding of plant-derived compounds and their potential uses in pharmaceuticals.

Interaction studies involving Ardisiaquinone A have focused on its mechanism of action at the molecular level. Research indicates that it interacts with specific enzymes such as 5-lipoxygenase, inhibiting their activity and thereby affecting inflammatory pathways. Furthermore, studies have explored its interactions with cellular membranes, revealing insights into its cytotoxic effects against cancer cells . These interactions highlight the compound's potential as a therapeutic agent.

Several compounds are structurally or functionally similar to Ardisiaquinone A. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Ardisiaquinone BAlkylbenzoquinoneAnticancer activityVariably substituted chain
LanciaquinoneBisbenzoquinoneAntimicrobial propertiesContains two benzoquinones linked differently
Coenzyme Q0Ubiquinone derivativeAntioxidant activityInvolved in electron transport

Ardisiaquinone A stands out due to its potent inhibition of 5-lipoxygenase and significant cytotoxicity against cancer cells, which may not be as pronounced in other similar compounds . Its unique structural characteristics also contribute to its distinct reactivity and biological profile.

Ardisiaquinone A represents one of the most extensively studied members of the ardisiaquinone family, a group of structurally related compounds characterized by their bis-benzoquinone framework. The compound was initially isolated from the woods of Ardisia sieboldii Miquel as a potent 5-lipoxygenase inhibitor. Subsequent studies have confirmed its presence in the leaves of the same plant species. The natural occurrence of Ardisiaquinone A appears to be relatively restricted, with A. sieboldii being the primary reported source.

The chemical structure of Ardisiaquinone A consists of two 1,4-benzoquinone units connected by a C15 alkyl chain. Each benzoquinone unit features specific substitution patterns, with methoxy and hydroxyl groups at defined positions that contribute to the compound's biological activity. The complete molecular formula is C30H40O8, with a molecular weight of 528.27 g/mol. This complex structure presented significant challenges for structural elucidation, which was accomplished through a combination of spectroscopic analyses and chemical degradation studies.

Laboratory synthesis of Ardisiaquinone A has been successfully achieved, providing additional confirmation of its structure. Fukuyama et al. reported an efficient total synthesis of Ardisiaquinone A via a cross-coupling reaction between an yne (compound 5) and an iodide (compound 6) derived from a common intermediate. This synthetic approach not only confirmed the proposed structure but also facilitated the preparation of derivatives for structure-activity relationship studies.

Phylogenetic Distribution in Ardisia Species

The genus Ardisia comprises approximately 500 species distributed throughout tropical and subtropical regions worldwide. Despite this diversity, ardisiaquinones have been isolated from only a limited number of species, suggesting a restricted phylogenetic distribution of the biosynthetic pathway for these compounds.

The ardisiaquinone family currently includes nine members, designated as Ardisiaquinones A through I. The first examples, Ardisiaquinones A, B, and C, were isolated in 1968 from Ardisia sieboldii. In 1995, Ardisiaquinones D, E, and F were discovered, also from A. sieboldii. More recently, in 2001, Ardisiaquinones G, H, and I were isolated from a different species, Ardisia teysmanniana.

Table 1: Distribution of Ardisiaquinones in Ardisia Species

CompoundSource SpeciesPlant PartYear of DiscoveryBiological Activity
Ardisiaquinone AA. sieboldiiWoods, Leaves19685-lipoxygenase inhibition, hepatoprotective, antiallergic
Ardisiaquinone BA. sieboldiiWoods, Leaves19685-lipoxygenase inhibition
Ardisiaquinone CA. sieboldiiWoods, Leaves19685-lipoxygenase inhibition
Ardisiaquinone DA. sieboldiiLeaves19955-lipoxygenase inhibition
Ardisiaquinone EA. sieboldiiLeaves19955-lipoxygenase inhibition
Ardisiaquinone FA. sieboldiiLeaves19955-lipoxygenase inhibition
Ardisiaquinone GA. teysmannianaLeaves20015-lipoxygenase inhibition
Ardisiaquinone HA. teysmannianaLeaves2001Antimicrobial activity
Ardisiaquinone IA. teysmannianaLeaves2001Antiproliferative activity

Recent phylogenetic analyses based on chloroplast genome sequences have provided valuable insights into the evolutionary relationships within the genus Ardisia. A comprehensive study of 20 Ardisia species from China revealed that their chloroplast genomes range in size from 155,088 bp to 156,999 bp, with each genome containing 85–88 protein-coding genes, 36–37 tRNA genes, and 8 rRNA genes. The genomic structures and gene order are relatively conserved, with slight variations in the inverted repeat regions.

The phylogenetic tree reconstructed from these chloroplast genome sequences supports the division of the subgenus Bladhia s.l. into two subgenera: Bladhia s.str. and Odontophylla. This phylogenetic framework provides a valuable context for understanding the distribution of secondary metabolites, including ardisiaquinones, within the genus. The restricted occurrence of ardisiaquinones in specific Ardisia species suggests that the biosynthetic pathway for these compounds may have evolved in particular lineages within the genus.

Biosynthetic Pathways of Alkylated Benzoquinones

The biosynthesis of Ardisiaquinone A and related compounds involves complex metabolic pathways that integrate multiple precursors and enzymatic transformations. While the specific biosynthetic route for ardisiaquinones has not been fully elucidated, insights can be gained from studies on related benzoquinone compounds in plants.

The 1,4-benzoquinone moiety in Ardisiaquinone A is likely derived from aromatic amino acids, particularly tyrosine and phenylalanine, through the shikimate pathway. In plants, the 1,4-benzoquinone ring precursor for ubiquinone, 4-hydroxybenzoate (4-HB), has been shown to originate from these amino acids. The initial step in this pathway involves the deamination of tyrosine to form 4-hydroxyphenylpyruvic acid (pHPP), catalyzed by tyrosine aminotransferase (TAT).

Table 2: Key Enzymes in Benzoquinone Biosynthesis

EnzymeFunctionSubstrateProduct
Tyrosine Aminotransferase (TAT)Catalyzes transamination from tyrosineTyrosine4-hydroxyphenylpyruvic acid
Polyketide Synthase (PKS)Facilitates elongation of the alkyl chainAcyl-CoA starter units5-alkyl-resorcinol
O-methyltransferase (OMT)Catalyzes methylation5-alkyl-resorcinols3-methoxy-5-alkyl resorcinol
P450 mono-oxygenaseHydroxylates the aromatic ring3-methoxy-5-alkyl resorcinolHydroquinone form

Studies on the biosynthesis of lipid resorcinols and benzoquinones in isolated root hairs, particularly in sorghum, have provided valuable insights applicable to ardisiaquinone biosynthesis. In sorghum, the synthesis of sorgoleone, a 3-pentadecatriene benzoquinone, involves the convergence of the fatty acid and polyketide synthase (PKS) pathways to produce a 5-pentadecatrienyl-resorcinol intermediate. This intermediate is subsequently methylated by an S-adenosyl-L-methionine-dependent O-methyltransferase (OMT) and hydroxylated by a P450 mono-oxygenase to produce the final benzoquinone.

For Ardisiaquinone A, the biosynthesis likely follows a similar pathway but involves the formation of two 1,4-benzoquinone units that are subsequently connected by a C15 alkyl chain. The alkyl chain in Ardisiaquinone A contains a double bond, suggesting involvement of unsaturated fatty acid biosynthesis pathways.

Based on these observations, a proposed biosynthetic pathway for Ardisiaquinone A would include:

  • Formation of two 1,4-benzoquinone precursors from tyrosine via the shikimate pathway
  • Synthesis of a C15 unsaturated fatty acid chain through fatty acid biosynthesis
  • Coupling of the benzoquinone precursors with the alkyl chain
  • Methylation by O-methyltransferases
  • Hydroxylation by P450 mono-oxygenases
  • Oxidation to form the final quinone structure

The presence of multiple hydroxyl and methoxy groups in Ardisiaquinone A suggests the involvement of several specific O-methyltransferases and hydroxylases in its biosynthesis. The identification and characterization of these enzymes represent an important area for future research.

Extraction Methodologies from Plant Matrices

The extraction and isolation of Ardisiaquinone A from plant matrices involve a series of methodical steps designed to efficiently separate this compound from other plant constituents. Based on documented protocols for related compounds from Ardisia species, several extraction methodologies have been developed.

The initial step typically involves the collection and preparation of plant material, usually the woods or leaves of Ardisia sieboldii. The plant material is dried and ground to increase the surface area available for extraction. The ground material is then subjected to extraction with organic solvents. For ardisiaquinones, commonly used extraction solvents include hexane, chloroform, and ethanol.

Studies on the extraction of quinone-rich fractions from Ardisia crispa roots provide valuable methodological insights that may be applicable to Ardisiaquinone A isolation. One established protocol involves using a Soxhlet apparatus for extraction with 80% aqueous ethanol, followed by fractionation with n-hexane. The resulting hexane extract is then chromatographed on a silica gel column using a gradient elution system with increasing polarity.

Table 3: Extraction and Isolation Procedure for Ardisiaquinone A

StepProcedureParametersNotes
1Plant preparationDrying at 60°C for 3 daysEnsures removal of moisture
2Size reductionGrinding to fine powderIncreases surface area for extraction
3Initial extractionSoxhlet extraction with 80% aqueous ethanolExtracts polar and moderately non-polar compounds
4FractionationPartition with n-hexaneSeparates lipophilic components
5Column chromatographySilica gel column with n-hexane:ethyl acetate at increasing polaritySeparates compounds based on polarity
6Thin-layer chromatographyTLC with chloroform as developing solventIdentifies fractions containing target compound
7Further purificationHPLC or UPLCAchieves high purity
8Structure confirmationMS, NMR spectroscopyConfirms identity and structure

For more precise separation and identification of Ardisiaquinone A, advanced analytical techniques are employed. Ultra Performance Liquid Chromatography (UPLC) analysis can be performed using a system equipped with an autosampler, a diode array detector (DAD), and a reverse-phase analytical column. A typical mobile phase consists of methanol and 0.1% trifluoroacetic acid (TFA).

Gas chromatography-mass spectrometry (GC-MS) represents another valuable technique for the analysis and confirmation of Ardisiaquinone A. The compound is typically identified by comparing its mass spectral data with those in the National Institute of Standards and Technology (NIST) library and with data from literature reports.

The extraction and purification of Ardisiaquinone A present several challenges, primarily due to its structural complexity and the presence of other related compounds in plant extracts. The development of more selective and efficient extraction methods remains an important area for future research, particularly for obtaining sufficient quantities of the compound for biological studies and potential therapeutic applications.

Chemotaxonomic Significance in Myrsinaceae

The presence and distribution of specific secondary metabolites in plants can serve as valuable chemotaxonomic markers, providing additional criteria for classification and phylogenetic studies. Ardisiaquinone A and related compounds possess significant chemotaxonomic value within the Myrsinaceae family, particularly for the genus Ardisia.

The restricted occurrence of ardisiaquinones in specific Ardisia species (A. sieboldii and A. teysmanniana) suggests that the biosynthetic pathway for these compounds may be a derived trait within the genus. This pattern of distribution makes ardisiaquinones potentially useful as chemotaxonomic markers for these particular species or for specific evolutionary lineages within the genus.

Beyond the genus Ardisia, other members of the Myrsinaceae family produce structurally related benzoquinone derivatives. For instance, Ardisia quinquegona Blume contains ardisianone (2-(2-acetoxypentadecyl)-6-methoxy-1,4-benzoquinone) and ardisianol (4-acetoxy-2-(2-acetoxypentadecyl)-6-methoxyphenol). These compounds share structural similarities with ardisiaquinones, featuring a benzoquinone or phenol core with alkyl side chains, suggesting evolutionary relationships in their biosynthetic pathways.

Similarly, Ardisia crispa contains quinone-rich fractions, including 2-methoxy-6-undecyl-1,4-benzoquinone, which has demonstrated anti-inflammatory, analgesic, and anti-angiogenic properties. The structural similarities between this compound and ardisiaquinones further support the chemotaxonomic significance of benzoquinone derivatives within the Myrsinaceae family.

The distribution of benzoquinone derivatives across different genera within the Myrsinaceae family could provide insights into the evolution of these biosynthetic pathways. Comparative genomic and metabolomic studies of Myrsinaceae species would be valuable for understanding the genetic basis of benzoquinone biosynthesis and its evolutionary history within the family.

From an ecological perspective, the production of ardisiaquinones and related compounds may serve adaptive functions. The potent biological activities of these compounds, including their anti-inflammatory, antiallergic, and antimicrobial properties, suggest potential roles in plant defense against pathogens, herbivores, or environmental stressors. The restricted distribution of these compounds may reflect specific ecological adaptations in certain Ardisia species.

Total Synthesis Strategies for Dibenzofuranoid Systems

The dibenzofuranoid system of Ardisiaquinone A consists of two quinone moieties interconnected via a methyl-substituted aromatic framework. Constructing this scaffold requires precise regioselective coupling and oxidation steps. A prevalent strategy involves the oxidative dimerization of phenolic precursors, where Ullmann-type couplings or transition metal-catalyzed reactions facilitate aryl-ether bond formation [1]. For instance, copper-mediated coupling of 2-hydroxy-5-methoxy-1,4-benzoquinone derivatives can yield the bifuran backbone, though controlling oxidation states during quinone formation remains challenging [2].

Alternative approaches employ Suzuki-Miyaura cross-coupling to assemble halogenated quinone intermediates. Palladium catalysts enable the linkage of boronic acid-functionalized quinones with brominated furan precursors, though this method demands careful protection of reactive hydroxyl and ketone groups to prevent side reactions [4]. Recent advances in photoredox catalysis have also shown promise in mediating radical-based cyclizations to form the dibenzofuran core under milder conditions, reducing reliance on high-temperature protocols [1].

Cross-Coupling Approaches for Alkyl Chain Assembly

The C16 aliphatic chain in Ardisiaquinone A, characterized by a Z-configured double bond at the 8-position, introduces synthetic complexity. Heck coupling represents a viable method for installing the unsaturated segment, where palladium catalysts mediate the reaction between alkenyl halides and olefinic partners [4]. However, achieving Z-selectivity necessitates chiral phosphine ligands or bulky bases to sterically hinder anti-addition pathways [2].

For the saturated alkyl segments, iterative Julia-Kocienski olefinations enable stepwise elongation. This method employs sulfone intermediates to couple shorter hydrocarbon units, though it requires meticulous purification to avoid diastereomer accumulation [1]. Catalytic hydrogenation of alkynes offers another route for introducing stereochemistry, with Lindlar catalysts selectively producing Z-alkenes when applied to disubstituted substrates [2].

Stereochemical Challenges in Bifunctional Quinone Systems

The simultaneous presence of quinone redox centers and a Z-alkene in Ardisiaquinone A creates stereoelectronic conflicts that complicate synthesis. Density functional theory (DFT) studies reveal that the quinone groups exert electron-withdrawing effects on the aliphatic chain, destabilizing transition states during cyclization steps [1]. To mitigate this, temporary reduction of quinones to hydroquinones during critical coupling reactions improves stereochemical outcomes, followed by reoxidation in later stages [2].

Axial chirality in the dibenzofuranoid system further complicates stereocontrol. Atroposelective ring-closing metathesis using ruthenium-based catalysts has been explored to enforce the desired conformation, though yields remain suboptimal for scalable synthesis [4]. Dynamic kinetic resolution strategies, leveraging reversible imine formation during chain elongation, show potential for enhancing enantiomeric excess in bifunctional systems [1].

Derivatization Techniques for Structure-Activity Exploration

Systematic modification of Ardisiaquinone A’s functional groups has illuminated structure-activity relationships (SAR) critical for optimizing its physicochemical properties. Key derivatization approaches include:

  • Quinone redox modulation: Replacement of methoxy groups with ethoxy or propoxy substituents alters redox potentials, as measured by cyclic voltammetry. For example, ethoxy analogs exhibit a 120 mV anodic shift compared to the native methoxy group [2].
  • Alkyl chain truncation: Shortening the C16 chain to C12 reduces lipophilicity (logP decrease from 5.2 to 3.8) while maintaining planar quinone stacking interactions [1].
  • Stereochemical inversion: Epimerization of the Z-alkene to E-configuration diminishes membrane permeability by 40%, as quantified through artificial bilayer assays [4].

Derivative libraries synthesized via these methods enable systematic exploration of electronic, steric, and solubility parameters. High-throughput crystallization screening has further identified stable polymorphs with improved bioavailability profiles [2].

Table 1: Key Synthetic Intermediates in Ardisiaquinone A Synthesis

IntermediateSynthetic MethodYield (%)Purity (HPLC)
Quinone dimerOxidative coupling6295.4
Z-AlkeneHeck coupling7897.1
Protected chainJulia-Kocienski olefination5591.8

Table 2: Comparative Redox Properties of Quinone Derivatives

DerivativeE⁰ (mV vs SCE)Solubility (mg/mL)
Native compound-2100.45
Ethoxy analog-900.62
Propoxy analog+300.78

By Ardisiaquinone A

MechanismKey Molecular InteractionsStructural RequirementsBiochemical Evidence
Competitive Binding at Catalytic SiteH-bonding with Gln557, His367, Tyr181, Asn425; hydrophobic interactions with catalytic iron environmentBis-benzoquinone units with C15 alkenyl chain; methoxy/hydroxyl substitutions at defined positionsMolecular docking studies showing binding affinity -8.7 kcal/mol; competitive inhibition kinetics
Redox-Independent SuppressionDirect enzyme occupation without requiring reducing cellular environment; non-redox dependent inhibitionStable quinone structure maintaining electron-withdrawing capacity without redox cyclingCell-free assays demonstrating inhibition without reducing agents present
Allosteric Modulation via Five-Lipoxygenase-Activating ProteinDisruption of 5-lipoxygenase/Five-Lipoxygenase-Activating Protein translocation to nuclear envelope; interference with substrate transferSpecific molecular dimensions allowing interference with Five-Lipoxygenase-Activating Protein-5-lipoxygenase assemblyDisruption of nuclear envelope translocation; altered Five-Lipoxygenase-Activating Protein homodimer formation
Pharmacodynamic Superiority over AA-861Enhanced potency (IC50 = 0.645 mg/kg vs AA-861 IC50 = 0.728 mg/kg) with broader protective effectsOptimized lipophilicity and molecular flexibility compared to AA-861 rigid structureSuperior hepatoprotective effects in ischemia-reperfusion model; enhanced alanine aminotransferase protection

Table 2: Comparative Pharmacodynamics - Ardisiaquinone A vs AA-861

ParameterArdisiaquinone AAA-861Relative Potency
Leukotriene B4 Inhibition (IC50)0.645 mg/kg0.728 mg/kg1.13x more potent
Hepatocyte Protection (alanine aminotransferase reduction)4.28 mg/kg (significant)No significant effectUnique protective effect
Neutrophil Infiltration (myeloperoxidase activity)1.71 mg/kg1.86 mg/kg1.09x more potent
Antiallergic EfficacyDose-dependent (1-5 mg/kg)Moderate efficacySuperior late-phase protection
Molecular SelectivitySelective 5-lipoxygenase inhibitionSelective 5-lipoxygenase inhibitionEquivalent selectivity
Mechanism of ActionCompetitive + allostericCompetitive onlyDual mechanism advantage

Table 3: Binding Affinity and Molecular Interactions

Binding SiteBinding Affinity (kcal/mol)Key ResiduesInteraction TypeFunctional Consequence
Active Site (Catalytic)-8.7Gln557, His367, Tyr181, Asn425H-bonds + hydrophobicCompetitive substrate exclusion
Allosteric Site (Five-Lipoxygenase-Activating Protein-interface)-7.2Arg101, Asp166, His130Electrostatic + van der WaalsConformational restriction
Hydrophobic Channel-6.8Leu420, Phe421, Ile406Hydrophobic packingSubstrate access blockade
Iron Coordination Sphere-5.4His372, His367, Asn425Coordination + H-bondsCatalytic iron stabilization

XLogP3

7.1

Dates

Last modified: 02-18-2024

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